(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol
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Overview
Description
Preparation Methods
The synthesis of (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol typically involves the reaction of 4-bromo-2-(oxan-4-ylsulfanyl)ethanol with a boronic acid derivative under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Chemical Reactions Analysis
(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling partners like aryl halides . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction can modulate various biochemical pathways and cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-(Hydroxymethyl)phenylboronic acid: A boronic acid with a hydroxymethyl group on the phenyl ring.
4-(Methoxycarbonyl)phenylboronic acid: A boronic acid with a methoxycarbonyl group on the phenyl ring.
The uniqueness of this compound lies in its oxan-4-ylsulfanyl and ethoxy substituents, which impart distinct chemical properties and reactivity compared to other boronic acids .
Properties
IUPAC Name |
[4-[2-(oxan-4-ylsulfanyl)ethoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c15-14(16)11-1-3-12(4-2-11)18-9-10-19-13-5-7-17-8-6-13/h1-4,13,15-16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDQGVIIKXIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCSC2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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